4A-Phenyldecahydroquinoline
Description
4A-Phenyldecahydroquinoline is a bicyclic organic compound comprising a decahydroquinoline core (a fully saturated quinoline with ten hydrogen atoms) substituted with a phenyl group at the 4a position. For example, 4a-methyldecahydroquinoline (C₁₀H₁₉N, molecular weight 153.26 g/mol) shares the same saturated backbone but features a methyl group instead of a phenyl substituent .
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4a-phenyl-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline |
InChI |
InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-10-5-4-9-14(15)16-12-6-11-15/h1-3,7-8,14,16H,4-6,9-12H2 |
InChI Key |
XFAJXXOISKYTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCNC2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4A-Phenyldecahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Strecker reaction, where cyclic -aminonitriles are reacted with Grignard reagents to yield stereoselectively the cis-configured title compounds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as hydrochloric acid under controlled temperatures.
Industrial Production Methods: Industrial production of 4A-Phenyldecahydroquinoline may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by providing precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4A-Phenyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are often used.
Major Products: The major products formed from these reactions include various substituted quinolines and fully saturated derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4A-Phenyldecahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4A-Phenyldecahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act on the central nervous system by modulating neurotransmitter receptors or ion channels. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
4a-Methyldecahydroquinoline (C₁₀H₁₉N)
- Structure: Fully saturated quinoline with a methyl group at the 4a position.
- Synthesis: Not explicitly detailed in the evidence, but analogous decahydroquinoline derivatives are typically synthesized via hydrogenation of quinoline precursors or cyclization reactions.
- Properties : Lower molecular weight (153.26 g/mol) and reduced lipophilicity compared to phenyl-substituted derivatives .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (C₂₃H₁₈ClN₃O)
- Structure: Partially saturated quinoline with aromatic substituents (chlorophenyl, methoxyphenyl).
- Synthesis: Prepared via PdCl₂(PPh₃)₂/PCy3-catalyzed cross-coupling of 1-aminocyclohexanone with aryl boronic acids in DMF .
- Properties: Higher melting point (223–225°C) due to extended conjugation and hydrogen bonding from amino and methoxy groups .
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47)
- Structure: Dihydroquinoline core with adamantyl and pentyl substituents.
- Synthesis : Utilizes TLC purification (cyclohexane/ethyl acetate) and characterized via IR, NMR, and LC-MS .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 4a-Methyldecahydroquinoline | C₁₀H₁₉N | 153.26 | Not reported | Saturated bicyclic core, methyl |
| 4k (Quinoline derivative) | C₂₃H₁₈ClN₃O | 411.87 | 223–225 | Amino, chloro, methoxy |
| 4A-Phenyldecahydroquinoline* | C₁₅H₁₉N | 213.32 | Estimated >200 | Saturated core, phenyl |
*Note: Data for 4A-phenyldecahydroquinoline are inferred from analogs.
Pharmacological and Reactivity Profiles
- 4A-Phenyldecahydroquinoline: The saturated core may improve metabolic stability compared to aromatic quinolines. The phenyl group could enhance binding to hydrophobic protein pockets, similar to 2-phenylquinoline-4-carboxylic acid derivatives used in drug design .
- 4k: The amino and methoxy groups facilitate hydrogen bonding, making it suitable for targeting polar enzyme active sites .
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